molecular formula C18H21NOS3 B11645879 2-methyl-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one

2-methyl-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one

Cat. No.: B11645879
M. Wt: 363.6 g/mol
InChI Key: ZGFKZILLJQRSTE-UHFFFAOYSA-N
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Description

2-methyl-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one is a complex organic compound with a unique structure that includes multiple methyl groups and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile) in the presence of a Lewis acid catalyst such as aluminum chloride . This reaction forms a cyclohexene intermediate, which is then cyclized in the presence of phosphoric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 2-methyl-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .

Properties

Molecular Formula

C18H21NOS3

Molecular Weight

363.6 g/mol

IUPAC Name

2-methyl-1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one

InChI

InChI=1S/C18H21NOS3/c1-9(2)16(20)19-13-8-11(4)10(3)7-12(13)14-15(18(19,5)6)22-23-17(14)21/h7-9H,1-6H3

InChI Key

ZGFKZILLJQRSTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C(C)C

Origin of Product

United States

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